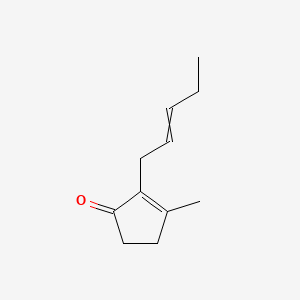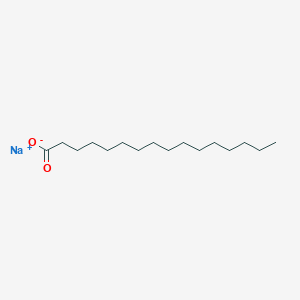
CID 9857
Descripción general
Descripción
CID 9857 is a useful research compound. Its molecular formula is C16H31NaO2 and its molecular weight is 278.41 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 9857 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 9857 including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemically Induced Dimerization (CID) and Biological Systems
Chemically Induced Dimerization (CID) has made significant strides in biological research, particularly in the study of protein function within cells. CID offers reversible and precise control over protein interactions, providing insights into signal transductions and protein trafficking. Notably, new CID systems have enhanced the control over protein function, allowing for unprecedented precision and spatiotemporal resolution. This has expanded the applications of CID in elucidating complex biological processes, thus contributing significantly to our understanding of cellular mechanisms (Voss, Klewer, & Wu, 2015).
Advancements in Photocaged-Photocleavable Chemical Dimerizer
The development of photocaged-photocleavable chemical dimerizers has revolutionized the study of protein-protein interactions and protein localization in living cells. These chemical dimerizers can be rapidly activated and deactivated using light at specific wavelengths, offering high spatiotemporal resolution. This tool has been instrumental in controlling peroxisome transport and mitotic checkpoint signaling, thereby enhancing our ability to probe cellular events and signaling networks with greater precision (Aonbangkhen et al., 2018).
PROTAC-CID Systems in Gene Regulation
The integration of Proteolysis-Targeting Chimera (PROTAC) technology with CID has led to the development of PROTAC-CID platforms. These platforms have shown promising results in inducible gene regulation and editing, expanding the toolkit for biomedical research. They offer new possibilities for fine-tuning gene expression and multiplexing biological signals, thereby opening new avenues for transient genome manipulation and in vivo gene activation (Ma et al., 2023).
Propiedades
IUPAC Name |
sodium;hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2-15H2,1H3,(H,17,18);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGXKEBACDBNFAF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 9857 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




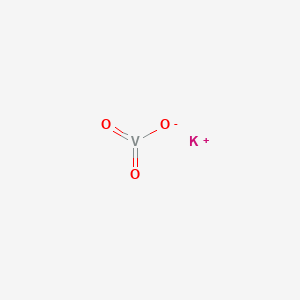
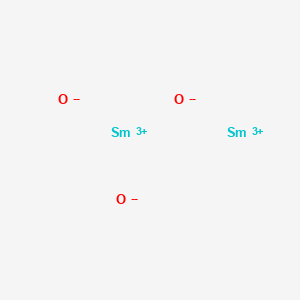
![Glycine, N-[imino(phosphonoamino)methyl]-N-methyl-](/img/structure/B7821826.png)
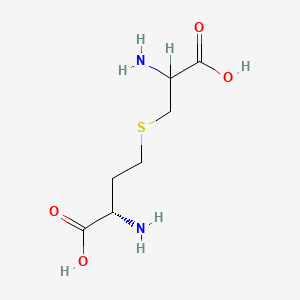
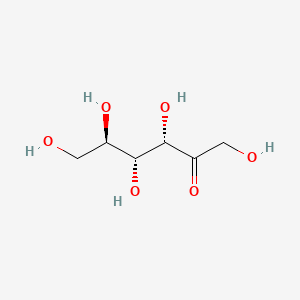
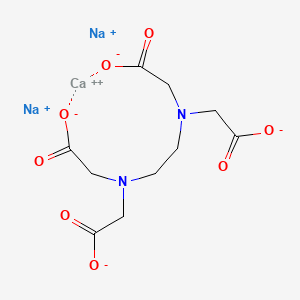


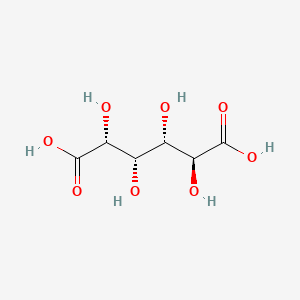
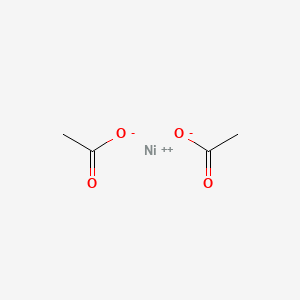
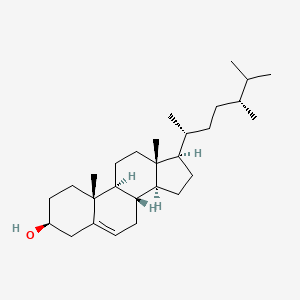
![Glycine, N-[(3alpha,5beta,7alpha,12alpha)-3,7,12-trihydroxy-24-oxocholan-24-yl]-](/img/structure/B7821887.png)
